2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

Vue d'ensemble

Description

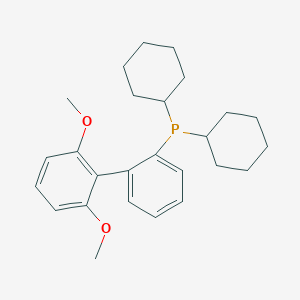

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (CAS RN 657408-07-6) is a monodentate or bidentate phosphine ligand widely employed in transition metal-catalyzed reactions, particularly in cross-coupling methodologies such as Suzuki-Miyaura and Negishi couplings . Its structure features a biphenyl backbone substituted with methoxy groups at the 2' and 6' positions, alongside a dicyclohexylphosphine moiety at the 2-position (Figure 1). This design confers a balance of steric bulk and electron-donating capacity, enabling it to stabilize metal centers (e.g., Pd, Ni, Au) while modulating reactivity and selectivity in catalytic cycles .

The ligand’s methoxy groups enhance solubility in organic solvents like toluene and THF, and its steric profile facilitates the formation of highly active metal complexes that promote efficient bond formation under mild conditions . For example, in Suzuki-Miyaura couplings, it has enabled isolated yields exceeding 97% in aryl-aryl bond formations . Additionally, it has been utilized in medicinal chemistry for synthesizing mitochondrial-targeting gold complexes, demonstrating biocompatibility in preliminary in vivo studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

SPhos can be synthesized through a multi-step process involving the following key steps:

Formation of Biphenyl Core: The biphenyl core is synthesized through a coupling reaction of two benzene rings.

Introduction of Methoxy Groups: Methoxy groups are introduced at the 2’ and 6’ positions of the biphenyl core through a methylation reaction.

Attachment of Phosphine Group: The phosphine group is attached to the biphenyl core through a phosphination reaction using dicyclohexylphosphine.

Industrial Production Methods

Industrial production of SPhos involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in various applications .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

SPhos demonstrates remarkable efficacy in coupling aryl/heteroaryl halides with boronic acid derivatives. Key applications include:

-

Aryl chloride couplings : Enables reactions with Boc-protected aminomethyltrifluoroborates to form aminomethylarenes .

-

Heterobiaryl synthesis : Facilitates couplings between heteroaryl halides (e.g., pyridyl, thienyl) and boronic esters .

-

Macrocycle formation : Drives intramolecular Suzuki reactions for constructing 18-membered rings in riccardin C synthesis .

Reaction Conditions Table

| Substrate Pair | Catalyst System | Solvent | Temperature | Yield Range | Key Product |

|---|---|---|---|---|---|

| Aryl chloride + trifluoroborate | Pd(OAc)₂/SPhos | THF/H₂O | 80-100°C | 70-92% | Aminomethylarenes |

| Heteroaryl iodide + zinc reagent | Pd₂(dba)₃/SPhos | DME | 25-60°C | 65-89% | Substituted piperidines |

| Bromoarene + boronic acid | Pd(OAc)₂/SPhos/K₃PO₄ | Toluene/H₂O | 100°C | 82-95% | Biaryls |

Kumada-Corriu Cross-Coupling

SPhos enables efficient coupling of Grignard reagents with aryl halides:

-

Adamantylzinc synthesis : Mediates Mg-insertion into 1-bromoadamantane with ZnCl₂ .

-

Sterically hindered couplings : Tolerates ortho-substituted aryl halides through enhanced catalyst stability .

Borylation Reactions

SPhos/Pd systems catalyze direct borylation of aryl halides:

-

Pinacol borane activation : Converts aryl bromides to aryl boronic esters under mild conditions (50°C, THF) .

-

Functional group tolerance : Compatible with esters (-COOR) and nitriles (-CN) .

C-N Bond Formation

The ligand enables challenging amination reactions:

-

Primary amine couplings : Achieves Buchwald-Hartwig amination of aryl chlorides with NH₃ surrogates .

-

Heterocyclic aminations : Facilitates functionalization of indoles and carbazoles .

Catalytic Performance Metrics

| Reaction Type | Turnover Number (TON) | Typical Loading | Reaction Time |

|---|---|---|---|

| Suzuki-Miyaura | 1,000-10,000 | 0.1-1 mol% Pd | 2-24 hr |

| Kumada-Corriu | 500-2,000 | 0.5-2 mol% Pd | 4-12 hr |

| Borylation | 800-5,000 | 0.2-1 mol% Pd | 6-18 hr |

Mechanistic Insights

The ligand's performance stems from:

-

Electronic effects : Two methoxy groups enhance electron donation to palladium (Pd⁰ → Pdᴵᴵ oxidation facilitated) .

-

Steric protection : Dicyclohexyl groups shield the metal center, preventing β-hydride elimination in alkyl couplings .

-

Oxidative addition enhancement : Reduces activation energy for aryl chloride oxidative addition by 15-20 kJ/mol compared to PPh₃ .

Stability and Handling

-

Air stability : Maintains catalytic activity after 72 hr exposure to ambient conditions .

-

Thermal tolerance : Stable in refluxing dioxane (101°C) for >24 hr without decomposition .

-

Solubility profile :

This comprehensive analysis demonstrates SPhos's versatility in modern synthetic chemistry, particularly for constructing complex architectures in pharmaceutical intermediates and functional materials. Its combination of stability, reactivity, and selectivity makes it indispensable in high-throughput and industrial-scale applications .

Applications De Recherche Scientifique

SPhos has a wide range of applications in scientific research, including:

Chemistry: SPhos is extensively used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Biology: SPhos is used in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: SPhos is employed in the development of new drugs and therapeutic agents.

Industry: SPhos is used in the production of fine chemicals and materials with specific properties.

Mécanisme D'action

SPhos exerts its effects through its role as a ligand in palladium-catalyzed reactions. The phosphine ligand coordinates to the palladium center, stabilizing the catalyst and facilitating the formation of carbon-carbon bonds. The biphenyl core and methoxy groups enhance the ligand’s steric and electronic properties, improving the efficiency of the catalytic process .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The performance of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl is best contextualized against structurally analogous ligands, including XantPhos, XPhos, and CPhos. Key differences lie in their substituents and backbone architecture, which dictate steric demand, electronic donation, and metal-ligand bond stability (Table 1).

Table 1: Structural Comparison of Selected Phosphine Ligands

| Ligand Name | Substituents | Backbone | Electronic Effect | Steric Bulk |

|---|---|---|---|---|

| This compound | –OCH₃ (2',6'), –PCy₂ (2) | Biphenyl | Moderate π-donation | High |

| XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | –PPh₂ (4,5) | Xanthene | Strong π-accepting | Moderate |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | –iPr (2',4',6'), –PCy₂ (2) | Biphenyl | Weak π-donation | Very High |

| CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) | –NMe₂ (2',6'), –PCy₂ (2) | Biphenyl | Strong σ-donation | Moderate |

- Electron-Donating Capacity: The methoxy groups in this compound provide moderate electron donation, enhancing metal-ligand bond stability without oversaturating the metal center. This contrasts with XantPhos, which exhibits π-accepting behavior due to its xanthene backbone, and CPhos, where dimethylamino groups act as strong σ-donors .

- Steric Effects: The triisopropyl substituents in XPhos create a highly congested coordination environment, favoring bulky substrates, whereas this compound offers intermediate steric bulk suitable for diverse substrates .

Catalytic Performance in Cross-Coupling Reactions

Table 2: Reaction Performance Comparison

- Efficiency: this compound consistently achieves higher yields compared to XantPhos in cross-couplings due to its optimized balance of steric and electronic properties. For instance, in a nitrile synthesis, it provided 54% yield versus lower efficiency for XantPhos .

- Reaction Conditions: this compound enables catalysis under milder temperatures (e.g., room temperature for some Suzuki couplings) compared to SEGPHOS, which requires elevated temperatures for similar transformations .

Activité Biologique

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos , is a specialized phosphine ligand that plays a significant role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. This article explores the biological activity of SPhos, its mechanisms of action, and its implications in synthetic chemistry and potential therapeutic applications.

- Molecular Formula : C20H27O2P

- Molecular Weight : 341.4 g/mol

- Structure : SPhos features a biphenyl backbone with two dicyclohexyl groups and two methoxy substituents, enhancing its electron-donating properties.

SPhos enhances the reactivity of palladium catalysts through several mechanisms:

- Coordination with Transition Metals : The phosphine moiety of SPhos forms stable complexes with transition metals, particularly palladium, which is crucial for catalytic transformations.

- Facilitation of Cross-Coupling Reactions : SPhos significantly improves the efficiency of cross-coupling reactions such as Suzuki-Miyaura and Heck reactions by stabilizing the palladium complex and enhancing nucleophilicity due to its electron-rich nature.

- Regioselectivity : The steric bulk provided by the cyclohexyl groups influences the regioselectivity of reactions, allowing for more controlled product formation.

Biological Implications

While primarily utilized in synthetic applications, SPhos has been investigated for its potential biological activities:

- Synthesis of Bioactive Compounds : SPhos has been employed in the synthesis of various biologically active compounds, including inhibitors targeting metabolic pathways and potential therapeutic agents for diseases .

- Catalytic Activity in Biological Contexts : Research indicates that SPhos can facilitate reactions under biocompatible conditions, making it suitable for synthesizing compounds that may exhibit biological activity in vivo .

Case Studies

- Suzuki-Miyaura Cross-Coupling :

- Synthesis of Therapeutic Agents :

Comparative Analysis with Other Ligands

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Triphenylphosphine | Contains three phenyl groups | Less sterically hindered; widely used but less reactive |

| 2-Diethylphosphino-2',6'-dimethoxybiphenyl | Similar biphenyl structure | Different alkyl substituents; less bulky than SPhos |

| 2-Diisopropylphosphino-2',6'-dimethoxybiphenyl | Contains isopropyl groups | Offers different steric effects compared to SPhos |

SPhos stands out due to its significant steric hindrance and electronic properties, which enhance its catalytic activity compared to other phosphine ligands.

Q & A

Basic Research Questions

Q. What are the standard conditions for employing SPhos in Suzuki-Miyaura cross-coupling reactions?

SPhos is typically used with a palladium source (e.g., Pd(dba)₂) in a 1.5–3 mol% ligand-to-palladium ratio. Reactions are conducted in degassed toluene or similar solvents under inert atmosphere (N₂/Ar) with a base like K₃PO₄. For example, details a procedure using 3 mol% SPhos, 1.5 mol% Pd(dba)₂, and reflux conditions for 7 hours to achieve 97% yield in a coupling reaction. Degassing solvents (via N₂ bubbling) is critical to prevent catalyst oxidation .

Q. How should SPhos be stored to maintain stability, and what handling precautions are necessary?

SPhos is air-sensitive and must be stored under inert gas (N₂/Ar) in a cool, dark place (<15°C). recommends storage in glass containers with plastic inserts to minimize air exposure. Handling requires gloves, eye protection, and a fume hood due to its skin/eye irritation hazards (H315/H319) .

Q. What analytical methods are used to verify SPhos purity and structural integrity?

Purity is assessed via HPLC (>98% area%, as per ). Structural confirmation relies on ¹H/¹³C NMR in CDCl₃ (e.g., δ 1.97 ppm for methyl groups in cyclohexyl moieties) and ³¹P NMR for phosphorus environment analysis. highlights a single-scan ¹H NMR spectrum acquired in 15 seconds for rapid characterization .

Advanced Research Questions

Q. How does SPhos compare to other biphenylphosphine ligands (e.g., XPhos, RuPhos) in challenging cross-couplings?

SPhos excels in electron-rich systems due to its methoxy groups, which enhance electron-donating capacity and stabilize Pd intermediates. shows SPhos outperforms RuPhos (diisopropoxy-substituted) in C–H silylation of phenols, achieving 85% yield vs. 72% for RuPhos. However, XPhos (triisopropyl) is superior for sterically hindered substrates .

Q. What strategies optimize SPhos loading in low-reactivity substrates (e.g., aryl chlorides)?

Increasing ligand loading to 4–6 mol% and using preformed Pd-SPhos complexes (e.g., SPhos Pd G3) can improve turnover. demonstrates a 140°C reaction with 4 mol% SPhos and Pd(dba)₂ for cyanoacetate coupling. Alternatively, microwave-assisted heating reduces reaction times while maintaining yields .

Q. How can SPhos-mediated reactions be adapted for enantioselective catalysis?

Pairing SPhos with chiral counter-ligands or additives (e.g., QUINAP) enables asymmetric transformations. notes its use in gold(I)-catalyzed tandem reactions for indole synthesis. For Pd systems, combining SPhos with chiral bases (e.g., sparteine) in C–N couplings can induce enantioselectivity, though yields may require iterative optimization .

Q. Methodological Considerations

Q. Why is solvent degassing critical in SPhos-based reactions?

Oxygen and moisture deactivate Pd catalysts by oxidizing the phosphine ligand or forming Pd black. specifies degassing toluene via N₂ bubbling for 30 minutes, while uses reflux under N₂. Inert atmosphere gloveboxes are recommended for highly air-sensitive protocols .

Q. How can researchers troubleshoot low yields in SPhos-catalyzed C–O bond formations?

Key factors include:

- Base selection : K₃PO₄ is preferred for its low solubility, preventing side reactions ( ).

- Substrate pre-activation : Using aryl triflates instead of chlorides improves electrophilicity.

- Ligand pre-stirring : Pre-mixing SPhos and Pd for 5–10 minutes ensures active catalyst formation .

Q. Data Contradictions and Resolutions

Discrepancy in reported melting points: 163–167°C ( ) vs. 164–166°C ( )

The variance likely stems from purity differences (HPLC >98% vs. bulk samples) or measurement techniques (DSC vs. capillary). Researchers should validate purity via HPLC and report methodology when publishing .

Propriétés

IUPAC Name |

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFWTIYUKDMAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460730 | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657408-07-6 | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657408-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657408076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIMETHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI1MQ32186 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.